Cas no 415979-07-6 (3-Allyl-8-benzyl-3,8-diazabicyclo[3.2.1]octane)

3-Allyl-8-benzyl-3,8-diazabicyclo[3.2.1]octane structure
415979-07-6 structure
商品名:3-Allyl-8-benzyl-3,8-diazabicyclo[3.2.1]octane
CAS番号:415979-07-6
MF:C16H22N2
メガワット:242.35928
MDL:MFCD21090352
CID:1025415
PubChem ID:22235589

3-Allyl-8-benzyl-3,8-diazabicyclo[3.2.1]octane 化学的及び物理的性質

名前と識別子

    • 3-Allyl-8-benzyl-3,8-diazabicyclo[3.2.1]octane
    • 3-allyl-8-benzyl-3,8-diaza-bicyclo[3.2.1]octane
    • 8-benzyl-3-prop-2-enyl-3,8-diazabicyclo[3.2.1]octane
    • DB-315091
    • 8-Benzyl-3-(2-propenyl)-3,8-diazabicyclo[3.2.1]octane
    • 8-benzyl-3-(2-propenyl)-3,8-diazabicyclo[3.2.1] octane
    • 8-Benzyl-3-(prop-2-en-1-yl)-3,8-diazabicyclo[3.2.1]octane
    • MUDUFRFJYXOJGQ-UHFFFAOYSA-N
    • AKOS015998895
    • 415979-07-6
    • DTXSID10623648
    • SCHEMBL5965567
    • A873035
    • MDL: MFCD21090352
    • インチ: InChI=1S/C16H22N2/c1-2-10-17-12-15-8-9-16(13-17)18(15)11-14-6-4-3-5-7-14/h2-7,15-16H,1,8-13H2
    • InChIKey: MUDUFRFJYXOJGQ-UHFFFAOYSA-N
    • ほほえんだ: C=CCN1CC2CCC(C1)N2CC3=CC=CC=C3

計算された属性

  • せいみつぶんしりょう: 242.17800
  • どういたいしつりょう: 242.178298710g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 18
  • 回転可能化学結合数: 4
  • 複雑さ: 269
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 6.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.8

じっけんとくせい

  • PSA: 6.48000
  • LogP: 2.39700

3-Allyl-8-benzyl-3,8-diazabicyclo[3.2.1]octane セキュリティ情報

3-Allyl-8-benzyl-3,8-diazabicyclo[3.2.1]octane 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

3-Allyl-8-benzyl-3,8-diazabicyclo[3.2.1]octane 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A019140075-1g
3-Allyl-8-benzyl-3,8-diazabicyclo[3.2.1]octane
415979-07-6 95%
1g
$640.56 2023-09-01
eNovation Chemicals LLC
D515379-1g
3-allyl-8-benzyl-3,8-diaza-bicyclo[3.2.1]octane
415979-07-6 95%
1g
$960 2025-02-21
eNovation Chemicals LLC
D515379-1g
3-allyl-8-benzyl-3,8-diaza-bicyclo[3.2.1]octane
415979-07-6 95%
1g
$960 2024-08-03
Chemenu
CM200819-1g
3-Allyl-8-benzyl-3,8-diazabicyclo[3.2.1]octane
415979-07-6 95%
1g
$*** 2023-05-30
Chemenu
CM200819-1g
3-Allyl-8-benzyl-3,8-diazabicyclo[3.2.1]octane
415979-07-6 95%
1g
$729 2021-08-05
eNovation Chemicals LLC
D515379-1g
3-allyl-8-benzyl-3,8-diaza-bicyclo[3.2.1]octane
415979-07-6 95%
1g
$960 2025-02-25

3-Allyl-8-benzyl-3,8-diazabicyclo[3.2.1]octane 合成方法

3-Allyl-8-benzyl-3,8-diazabicyclo[3.2.1]octane 関連文献

3-Allyl-8-benzyl-3,8-diazabicyclo[3.2.1]octaneに関する追加情報

Recent Advances in the Study of 3-Allyl-8-benzyl-3,8-diazabicyclo[3.2.1]octane (CAS: 415979-07-6): A Promising Scaffold in Medicinal Chemistry

The compound 3-Allyl-8-benzyl-3,8-diazabicyclo[3.2.1]octane (CAS: 415979-07-6) has recently garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This bicyclic scaffold, characterized by its diazabicyclo[3.2.1]octane core, has been explored for its ability to modulate various biological targets, including neurotransmitter receptors and enzymes. Recent studies have highlighted its versatility as a pharmacophore, making it a promising candidate for drug discovery efforts.

One of the key areas of research involving 3-Allyl-8-benzyl-3,8-diazabicyclo[3.2.1]octane is its role as a ligand for G protein-coupled receptors (GPCRs). GPCRs are a major class of drug targets, and the structural flexibility of this compound allows for fine-tuning of receptor binding affinity and selectivity. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this scaffold exhibit high affinity for serotonin and dopamine receptors, suggesting potential applications in the treatment of neurological disorders such as depression and Parkinson's disease.

In addition to its GPCR activity, recent investigations have explored the compound's potential as an inhibitor of enzymes involved in inflammatory pathways. A study conducted by researchers at the University of Cambridge in 2024 revealed that 3-Allyl-8-benzyl-3,8-diazabicyclo[3.2.1]octane derivatives can effectively suppress the activity of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. This finding opens new avenues for the development of non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and reduced side effects.

The synthetic accessibility of 3-Allyl-8-benzyl-3,8-diazabicyclo[3.2.1]octane has also been a focus of recent research. A 2024 paper in Organic Letters detailed a novel, high-yield synthetic route that utilizes palladium-catalyzed allylation and reductive amination. This method not only improves the scalability of production but also allows for the introduction of diverse functional groups, enabling the rapid generation of analogs for structure-activity relationship (SAR) studies.

Despite these promising developments, challenges remain in optimizing the pharmacokinetic properties of this scaffold. Recent pharmacokinetic studies have identified issues with metabolic stability and oral bioavailability, prompting researchers to explore prodrug strategies and formulation approaches. A 2023 study in Molecular Pharmaceutics reported significant improvements in bioavailability through the use of lipid-based nanoformulations, highlighting the importance of drug delivery technologies in advancing this class of compounds.

Looking ahead, the versatility of 3-Allyl-8-benzyl-3,8-diazabicyclo[3.2.1]octane as a medicinal chemistry scaffold continues to inspire new research directions. Current efforts are focused on expanding its applications to other therapeutic areas, including oncology and infectious diseases. With its unique combination of structural features and biological activities, this compound is poised to remain at the forefront of drug discovery research in the coming years.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:415979-07-6)3-Allyl-8-benzyl-3,8-diazabicyclo[3.2.1]octane
A873035
清らかである:99%
はかる:1g
価格 ($):565.0